(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol (1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol 1,3-bi-TBS-trans-Calcipotriol is an intermediate of calcipotriol synthesis. Calcipotriol is a vitamin D3 analogue used for psoriasis treatment.
Brand Name: Vulcanchem
CAS No.: 112849-26-0
VCID: VC21344323
InChI: InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35+,36+,39-/m1/s1
SMILES: CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Molecular Formula: C39H68O3Si2
Molecular Weight: 641.1 g/mol

(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol

CAS No.: 112849-26-0

Cat. No.: VC21344323

Molecular Formula: C39H68O3Si2

Molecular Weight: 641.1 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol - 112849-26-0

CAS No. 112849-26-0
Molecular Formula C39H68O3Si2
Molecular Weight 641.1 g/mol
IUPAC Name (E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
Standard InChI InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35+,36+,39-/m1/s1
Standard InChI Key DIMYHZDULFSWLS-VWACUKSJSA-N
Isomeric SMILES C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
SMILES CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Canonical SMILES CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Structural Characterization and Classification

Molecular Structure and Composition

The compound (1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol represents a highly complex organic molecule with multiple structural components. Its core structure consists of a substituted indene system connected to a cyclohexane ring with multiple stereogenic centers. The molecule contains tert-butyldimethylsilyl (TBDMS) protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during multistep synthetic sequences.

The presence of TBDMS groups is particularly noteworthy, as similar protection strategies are employed in the synthesis of structurally related compounds. These protecting groups are attached to hydroxyl groups at the 3 and 5 positions of a cyclohexane ring, similar to the protection pattern observed in 3,5-bis((tert-butyldimethylsilyl)oxy)benzaldehyde .

Stereochemical Features

The compound exhibits multiple stereogenic centers as indicated by the stereochemical descriptors in its IUPAC name. Specifically, the molecule contains (1R,4R,E), (1R,3aS,7aR,E), and (3S,5R) stereocenters, highlighting its complex three-dimensional structure. The presence of these multiple stereocenters suggests that the compound may have been synthesized through a stereoselective synthetic pathway, potentially involving several chiral catalysts or reagents to achieve the desired stereochemical outcome.

Synthetic Methodologies and Routes

Key Reaction Mechanisms

The synthesis of this complex molecule likely involves several key reaction types. One potential mechanism involves an oxy-Michael addition reaction, which is especially relevant for the construction of cyclized products. As noted in recent literature, such reactions can proceed through an initial nucleophilic attack on an α,β-unsaturated carbonyl compound to form an alkylated intermediate, which subsequently undergoes an intramolecular SN2-type cyclization process .

The mechanism might proceed as follows:

  • Formation of a nucleophilic species

  • Addition to an α,β-unsaturated carbonyl compound

  • Intramolecular cyclization to form the core ring system

  • Subsequent functionalization to introduce the desired substituents

Physical and Chemical Properties

Predicted Physical Properties

Based on its structural features, the compound is expected to have the following physical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateViscous oil or crystalline solidBased on similar complex organic molecules
SolubilitySoluble in organic solvents (DCM, THF, chloroform); poorly soluble in waterDue to hydrophobic nature and presence of TBDMS groups
StabilitySensitive to strong acids and basesDue to presence of TBDMS protecting groups
Optical ActivityOptically activeDue to multiple stereogenic centers
UV AbsorptionStrong absorption in UV regionDue to conjugated systems

Reactivity Profile

The reactivity of this compound is primarily determined by its functional groups:

  • The TBDMS-protected hydroxyl groups can undergo deprotection under fluoride-mediated conditions (such as TBAF) to reveal free hydroxyl groups.

  • The cyclopropyl group is relatively stable but can undergo ring-opening reactions under certain conditions.

  • The α,β-unsaturated system can participate in various addition reactions, including Michael additions with nucleophiles.

  • The terminal alcohol can undergo oxidation, esterification, and other transformations typical of hydroxyl groups.

The presence of the α,β-unsaturated system makes this compound particularly interesting for oxidative radical addition reactions, which could lead to the formation of 1,4-dicarbonyl compounds under photocatalytic conditions .

Applications in Chemical Research

Synthetic Utility

The compound (1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol may serve as an advanced intermediate or building block in the synthesis of more complex natural products and bioactive compounds. Its elaborate structure with multiple stereocenters makes it potentially valuable in stereoselective synthesis.

The TBDMS protecting groups play a crucial role in its synthetic utility, as they allow for selective manipulation of other functional groups while keeping the protected hydroxyl groups masked. This protection strategy is commonly employed in multi-step syntheses of complex molecules, where selective transformations are essential .

Analytical Characterization Methods

Spectroscopic Analysis

The structural confirmation of this complex molecule would typically involve multiple spectroscopic techniques:

Analytical MethodExpected Key Features
1H NMRComplex multiplet patterns reflecting the multiple stereocenters and ring systems
13C NMRSignals corresponding to the TBDMS groups, cyclopropyl carbons, and unsaturated carbons
IR SpectroscopyAbsorption bands for C=C stretching (~1650 cm-1) and O-H stretching (~3400 cm-1)
Mass SpectrometryMolecular ion peak and characteristic fragmentation patterns, including loss of TBDMS groups
X-ray CrystallographyDefinitive confirmation of the three-dimensional structure and absolute stereochemistry

Chromatographic Methods

Purification and analysis of this compound would likely involve chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with chiral stationary phases to confirm enantiomeric purity

  • Flash column chromatography for purification, typically using silica gel and carefully selected solvent systems

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary analysis

Challenges in Research and Future Directions

Synthetic Challenges

The synthesis of this complex molecule presents several challenges:

  • Controlling the stereochemistry at multiple stereocenters

  • Selective functionalization in the presence of similar reactive groups

  • Construction of the complex polycyclic framework

  • Efficient introduction of the cyclopropyl moiety

Research on related compounds suggests that stereoselective approaches involving oxy-Michael addition/cyclization processes might be beneficial in addressing some of these challenges . Additionally, photocatalytic methods could provide alternative synthetic pathways for certain structural elements, particularly for the unsaturated portions of the molecule .

Analytical Challenges

The structural complexity of this compound poses significant analytical challenges, particularly in confirming the correct stereochemistry at all stereocenters. Advanced NMR techniques, including NOE experiments and 2D correlation methods, would be essential for structural verification. Single-crystal X-ray diffraction analysis would provide the most definitive confirmation of the three-dimensional structure, as has been done for related compounds .

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